Cas no 33733-78-7 (1-ethoxy-4-(methylsulfanyl)benzene)
1-ethoxy-4-(methylsulfanyl)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-ethoxy-4-(methylthio)-
- 1-ethoxy-4-methylsulfanylbenzene
- (4-Ethoxyphenyl)(methyl)sulfane
- 1-ethoxy-4-(methylsulfanyl)benzene
- SCHEMBL6972139
- DTXSID901306335
- 33733-78-7
- AKOS006241454
- 1-Ethoxy-4-(methylthio)benzene
- 4-Ethoxyphenyl methyl sulfide
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- MDL: MFCD11617791
- Inchi: 1S/C9H12OS/c1-3-10-8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3
- InChI Key: ATNWTYVWEKJQTK-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)OCC
Computed Properties
- Exact Mass: 168.06088618g/mol
- Monoisotopic Mass: 168.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 34.5Ų
1-ethoxy-4-(methylsulfanyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB435391-1 g |
4-Ethoxyphenyl methyl sulfide |
33733-78-7 | 1g |
€594.40 | 2023-07-18 | ||
| abcr | AB435391-5 g |
4-Ethoxyphenyl methyl sulfide |
33733-78-7 | 5g |
€1,373.40 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1260653-1g |
1-ethoxy-4-(methylsulfanyl)benzene |
33733-78-7 | 97% | 1g |
$345 | 2023-01-30 | |
| eNovation Chemicals LLC | Y1260653-5g |
1-ethoxy-4-(methylsulfanyl)benzene |
33733-78-7 | 97% | 5g |
$780 | 2023-01-30 | |
| Enamine | BBV-38265873-1.0g |
1-ethoxy-4-(methylsulfanyl)benzene |
33733-78-7 | 95% | 1.0g |
$607.0 | 2023-02-02 | |
| Enamine | BBV-38265873-2.5g |
1-ethoxy-4-(methylsulfanyl)benzene |
33733-78-7 | 95% | 2.5g |
$1258.0 | 2023-10-29 | |
| Enamine | BBV-38265873-5.0g |
1-ethoxy-4-(methylsulfanyl)benzene |
33733-78-7 | 95% | 5.0g |
$1594.0 | 2023-02-02 | |
| Enamine | BBV-38265873-10.0g |
1-ethoxy-4-(methylsulfanyl)benzene |
33733-78-7 | 95% | 10.0g |
$2002.0 | 2023-02-02 | |
| eNovation Chemicals LLC | Y1260653-1g |
1-ethoxy-4-(methylsulfanyl)benzene |
33733-78-7 | 97% | 1g |
$275 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1260653-5g |
1-ethoxy-4-(methylsulfanyl)benzene |
33733-78-7 | 97% | 5g |
$685 | 2024-06-06 |
1-ethoxy-4-(methylsulfanyl)benzene Suppliers
1-ethoxy-4-(methylsulfanyl)benzene Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-ethoxy-4-(methylsulfanyl)benzene
Comprehensive Analysis of 1-Ethoxy-4-(methylsulfanyl)benzene (CAS No. 33733-78-7): Properties, Applications, and Industry Trends
1-Ethoxy-4-(methylsulfanyl)benzene (CAS 33733-78-7), also known as 4-(Methylthio)anisole, is an organosulfur compound with a molecular formula of C9H12OS. This aromatic ether features an ethoxy group (–OCH2CH3) and a methylsulfanyl group (–SCH3) attached to a benzene ring, imparting unique chemical and physical properties. Its molecular weight is 168.26 g/mol, and it typically appears as a colorless to pale yellow liquid with a characteristic aromatic odor. The compound's boiling point ranges between 230–235°C, and it exhibits limited solubility in water but dissolves well in organic solvents like ethanol and ether.
In recent years, 1-Ethoxy-4-(methylsulfanyl)benzene has garnered attention in flavor and fragrance industries due to its role as a precursor for synthetic aroma chemicals. Researchers highlight its potential in creating food additives with savory or meat-like notes, aligning with the growing demand for plant-based flavor enhancers. A 2023 study published in the Journal of Agricultural and Food Chemistry emphasized its utility in mimicking umami flavors, a hotspot in alternative protein development. Additionally, its low toxicity profile (as per OECD 423 guidelines) makes it a candidate for green chemistry applications.
The compound's synthetic pathways often involve the Williamson ether synthesis or nucleophilic aromatic substitution. A 2022 patent (WO2022156789) detailed an optimized method using 4-(methylthio)phenol and ethyl bromide under phase-transfer catalysis, achieving a yield exceeding 85%. Such innovations address the industry's focus on cost-effective production and reduced waste generation. Analytical techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and NMR spectroscopy are routinely employed for purity verification, with commercial samples typically exceeding 98% purity.
From an SEO perspective, users frequently search for "1-Ethoxy-4-(methylsulfanyl)benzene uses" or "CAS 33733-78-7 suppliers," reflecting industrial procurement interests. Emerging queries like "sustainable synthesis of 4-(methylthio)anisole" correlate with the circular economy trend. Notably, the compound's storage conditions (recommended at 2–8°C under inert gas) and handling precautions (use of PPE) are also common search topics, underscoring the importance of safety data in technical documentation.
In material science, 1-Ethoxy-4-(methylsulfanyl)benzene serves as a building block for liquid crystal monomers and photoresist materials. Its electron-donating groups enable tunable optical properties, relevant to OLED technology advancements. A 2023 market report by Grand View Research projected a 6.2% CAGR for such intermediates in the electronics sector through 2030, driven by flexible display demand. Regulatory compliance with REACH and FDA 21 CFR further enhances its commercial viability.
Environmental considerations are pivotal. The compound's biodegradability (OECD 301B test) and ecotoxicity data (Daphnia magna EC50 >100 mg/L) position it favorably against traditional solvents. This aligns with the "green solvents" search trend, which grew by 40% YoY per Google Keyword Planner. Future research may explore its derivatization for bioactive molecules, particularly in agrochemical intermediates, where sulfur-containing compounds show promise.
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